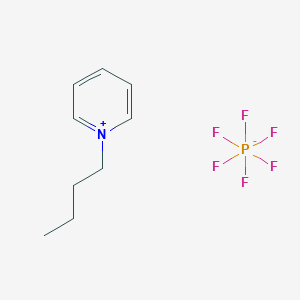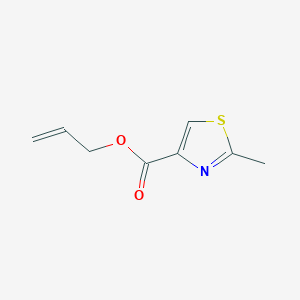
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester, also known as CNQX, is a synthetic compound that is widely used in scientific research. This compound belongs to the family of quinoxalines and is a potent antagonist of ionotropic glutamate receptors. CNQX has become an essential tool in neuroscience research due to its ability to block the activity of glutamate, which is the primary excitatory neurotransmitter in the brain.
作用机制
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester acts as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. This compound binds to the receptor site of these receptors and prevents glutamate from binding, which inhibits the activity of the receptor. This results in the inhibition of excitatory neurotransmission and the modulation of neuronal activity.
Biochemical and Physiological Effects:
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects in the brain. This compound has been found to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is essential for learning and memory. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has also been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control.
实验室实验的优点和局限性
The main advantage of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its ability to selectively block the activity of ionotropic glutamate receptors. This allows researchers to study the effects of glutamate on neuronal activity without interfering with other neurotransmitter systems. However, one limitation of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is that it can also block the activity of other receptors, such as NMDA receptors, at high concentrations. This can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to protect against neuronal damage in animal models of these diseases, suggesting that it may have therapeutic potential. Another future direction is in the development of new drugs that target ionotropic glutamate receptors. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can serve as a starting point for the development of new compounds that have improved pharmacological properties and efficacy.
合成方法
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(2-nitrophenyl)acetamide. This compound is then treated with sodium hydride and ethyl chloroformate to form the ethyl ester of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-.
科学研究应用
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is widely used in scientific research to study the role of glutamate and ionotropic glutamate receptors in various physiological and pathological conditions. This compound is used to block the activity of glutamate receptors in the brain, which allows researchers to study the effects of glutamate on neuronal activity, synaptic plasticity, learning, and memory.
属性
CAS 编号 |
173908-27-5 |
|---|---|
分子式 |
C17H13ClN2O6S |
分子量 |
408.8 g/mol |
IUPAC 名称 |
ethyl 1-(5-chloro-2-nitrophenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O6S/c1-2-26-17(21)15-9-11-5-3-4-6-13(11)19(15)27(24,25)16-10-12(18)7-8-14(16)20(22)23/h3-10H,2H2,1H3 |
InChI 键 |
NTAHLHAGCGYQHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
其他 CAS 编号 |
173908-27-5 |
同义词 |
ethyl 1-(5-chloro-2-nitro-phenyl)sulfonylindole-2-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



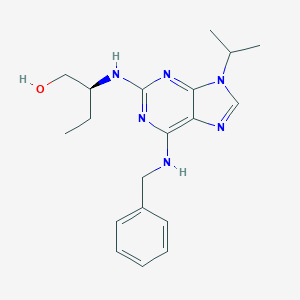
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


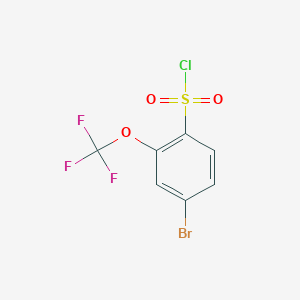

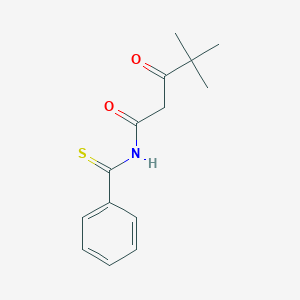
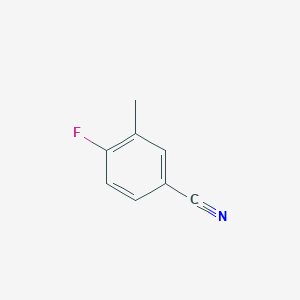

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
